molecular formula C12H11N3O2S2 B2935453 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide CAS No. 1706280-88-7

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide

Cat. No.: B2935453
CAS No.: 1706280-88-7
M. Wt: 293.36
InChI Key: AFFOKQBAZFBREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide (CAS 1706280-88-7) is a high-purity chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the imidazo[2,1-b]thiazole class of fused heterocyclic systems, which are extensively investigated for their broad spectrum of pharmacological activities . Its molecular formula is C12H11N3O2S2, and it has a molecular weight of 293.4 g/mol . The core research value of this compound is primarily linked to its structural features as a sulfonamide-containing derivative. Sulfonamides represent the most widely investigated class of carbonic anhydrase inhibitors (CAIs) . Related imidazo[2,1-b]thiazole-sulfonamide conjugates have demonstrated potent and selective inhibitory activity against the physiologically dominant cytosolic isoform hCA II, with inhibition constants (Ki) reported in the micromolar range . This makes it a valuable chemical tool for studying the physiological roles of this specific isoform, which is a known drug target for conditions like glaucoma and epilepsy . Beyond carbonic anhydrase research, the imidazo[2,1-b]thiazole scaffold is a privileged structure in anticancer agent development . Compounds based on this core structure have been reported to act through diverse mechanisms, including kinase inhibition and tubulin polymerization disruption . Furthermore, derivatives of this heterocyclic system have also been explored for their antimycobacterial and antiviral properties, highlighting the versatility of this chemotype in anti-infective research . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c1-19(16,17)14-10-5-3-2-4-9(10)11-8-15-6-7-18-12(15)13-11/h2-8,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFOKQBAZFBREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of aminothiazole with bromoacetophenone derivatives, followed by cyclization to form the imidazo[2,1-b]thiazole core .

Industrial Production Methods

Industrial production of imidazo[2,1-b]thiazole derivatives often employs continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be used, where the initial reaction of aminothiazole with bromoacetophenone is followed by cyclization and subsequent sulfonation without the need for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Imidazo[2,1-b]thiazole Cores
Compound Name Key Structural Features Biological Activity Key Differences Reference
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide Methanesulfonamide-substituted phenyl ring attached to imidazo[2,1-b]thiazole Not explicitly reported (likely kinase/antiviral) Reference compound
1-(2,5-Difluorophenyl)-N-[2-(imidazo[2,1-b]thiazol-6-yl)phenyl]methanesulfonamide 2,5-Difluorophenyl substitution on methanesulfonamide Unknown (structural analog) Fluorination enhances lipophilicity and metabolic stability
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l) Acetamide linker with piperazine-methoxybenzyl substituent Potent cytotoxicity (IC50 = 1.4 μM vs. MDA-MB-231) Acetamide group and extended substituent improve VEGFR2 inhibition
N-[2-[3-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b]thiazol-6-yl]phenyl]naphthalene-2-carboxamide Naphthalene-carboxamide and hydroxypyrrolidine substituents SIRT1 agonist Carboxamide and polar substituents alter target selectivity

Key Observations :

  • Substituent Effects : The methanesulfonamide group in the target compound contrasts with acetamide or carboxamide groups in analogs, which may reduce hydrogen-bonding capacity but improve metabolic stability .
  • Halogenation: Fluorination in the difluorophenyl analog () likely enhances membrane permeability and resistance to oxidative metabolism compared to the non-fluorinated parent compound .
Heterocyclic Modifications
Compound Name Core Structure Activity Key Differences Reference
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one derivatives Coumarin-imidazothiazole hybrids Antiviral (B19V inhibition) Coumarin scaffold introduces π-π stacking interactions, altering viral replication mechanisms
N-Methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide Pyridine-thiazole-sulfonamide hybrid Unknown (patented) Pyridine-thiazole core vs. imidazothiazole; sulfonamide placement differs

Key Observations :

  • Scaffold Diversity : Replacement of imidazothiazole with coumarin () shifts activity from kinase modulation to antiviral effects, highlighting the core structure's role in target specificity .
Sulfonamide vs. Carboxamide Derivatives
Compound Name Functional Group Activity Key Differences Reference
N-(3-imidazo[2,1-b]thiazol-6-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide Benzenesulfonamide with methoxy/methyl groups Unknown Bulky substituents increase steric hindrance, potentially reducing off-target interactions
N-(2-(3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide Quinoxaline-carboxamide Unknown (aromatic anilide) Carboxamide group enhances polarity, possibly improving aqueous solubility

Key Observations :

  • Solubility and Binding : Sulfonamide groups generally confer higher solubility than carboxamides but may reduce binding affinity due to weaker hydrogen-bonding capacity .

Biological Activity

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13N3O2S2
  • Molecular Weight : 307.39 g/mol
  • Purity : Typically ≥ 95%

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions, incorporating the thiazole and imidazole moieties that are essential for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the compound's structure and purity.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with imidazo[2,1-b]thiazole derivatives possess antibacterial and antifungal properties. For instance, derivatives have been screened against various bacterial strains, demonstrating significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) as low as 3.125 μg/mL for certain variants against Mycobacterium tuberculosis .
  • Antitumor Activity : The compound has shown promise in anticancer studies. For example, imidazo[2,1-b]thiazole derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines, with IC50 values in the submicromolar range .
  • Carbonic Anhydrase Inhibition : Recent research indicated that certain derivatives of imidazo[2,1-b]thiazole can inhibit carbonic anhydrase (CA) isoforms, which are important targets in cancer therapy . The structure-activity relationship (SAR) studies suggest that modifications in the compound can enhance or diminish its inhibitory effects on these enzymes.
  • Cytotoxicity : While exhibiting potent biological activities, some studies reported low cytotoxicity against normal cell lines, indicating a favorable therapeutic index for further development .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialMIC of 3.125 μg/mL against M. tuberculosis
AntitumorIC50 values in the submicromolar range
Carbonic AnhydraseInhibition of hCA I and hCA IX isoforms
CytotoxicityLow toxicity against normal cell lines

Case Studies

  • Anti-Tuberculosis Activity : A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their anti-tubercular activity. Among the tested compounds, several demonstrated potent activity with MIC values significantly lower than those of standard treatments .
  • Anticancer Research : In a study focusing on pancreatic ductal adenocarcinoma, imidazo[2,1-b]thiazole derivatives were shown to induce apoptosis in cancer cells. The compounds exhibited significant antiproliferative properties with GI50 values ranging from 1.4 to 4.2 µM across various cancer cell lines .
  • Mechanistic Studies : Research investigating the mechanism of action revealed that these compounds may induce apoptosis through mitochondrial pathways, highlighting their potential as therapeutic agents in cancer treatment .

Q & A

Q. Basic Research Focus

  • Purity Analysis : HPLC with UV/Vis detection (λ = 254 nm) and C18 columns.
  • Structural Confirmation : 1^1H/13^{13}C NMR for verifying substituent positions and MS (ESI+^+) for molecular weight validation .
  • Solubility Profiling : Use differential scanning calorimetry (DSC) to assess crystallinity and DMSO/water partitioning assays for bioavailability predictions .

Q. Advanced Research Focus

  • Metabolite Identification : Incubate compounds with liver microsomes (human/rat) and analyze via LC-QTOF-MS. Look for sulfonamide cleavage or thiazole ring oxidation products.
  • Target Engagement : Cellular thermal shift assays (CETSA) confirm SIRT1 binding in lysates treated with test compounds .

What are the key challenges in assessing the therapeutic potential of these compounds?

Q. Advanced Research Focus

  • Off-Target Effects : Imidazo[2,1-b]thiazoles may inhibit cytochrome P450 enzymes (e.g., CYP3A4). Perform cytochrome inhibition assays using fluorogenic substrates.
  • Toxicity : Mitochondrial toxicity (e.g., uncoupling OXPHOS) can occur at high doses. Measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR) in HepG2 cells using Seahorse XF analyzers .
  • Blood-Brain Barrier Penetration : LogP values >3.5 correlate with poor CNS uptake. Use parallel artificial membrane permeability assays (PAMPA-BBB) to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.